Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and an ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloroaniline and ethyl chloroformate as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate thiazole ring through cyclization, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Halogenated or nitrated derivatives, which can be further utilized in other chemical processes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: The compound .
This compound (isomer): Structural isomers with similar functional groups but different arrangements.
This compound (analogs): Compounds with similar core structures but varying substituents.
Uniqueness: The presence of the ethyl ester group and the specific arrangement of the chlorophenyl and thiazole rings contribute to its unique chemical and biological properties compared to its analogs and isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRBTJQLYDKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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